6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride

Catalog No.
S15928345
CAS No.
M.F
C7H10ClN3O3
M. Wt
219.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-car...

Product Name

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride

IUPAC Name

6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid;hydrochloride

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

InChI

InChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)1-5(9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H

InChI Key

KNOASKHGEOXPDO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)C(=O)O)N.Cl

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride is a heterocyclic compound characterized by its unique pyrazolo[3,2-b][1,3]oxazine core structure. This compound has gained attention in medicinal chemistry and organic synthesis due to its potential biological activities and diverse reactivity profiles. Its molecular formula is C7H10ClN3O3, and it has a molecular weight of 219.62 g/mol. The compound is notable for incorporating both amino and carboxylic acid functional groups, which enhance its reactivity and potential applications in various scientific fields .

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
  • Substitution: It can participate in substitution reactions where functional groups are replaced by others using nucleophilic or electrophilic reagents.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol .

The biological activity of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride primarily relates to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes or modulate receptor activity, influencing various cellular processes. Its unique structural features suggest potential applications in drug development and therapeutic interventions .

The synthesis of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride typically involves multi-step synthetic routes. A common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production may optimize these synthetic routes for large-scale applications by employing high-yield reactions and cost-effective reagents while ensuring purity through efficient purification techniques .

This compound has potential applications across various fields including:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: Its unique structure allows for further derivatization to create new compounds with desirable properties.
  • Material Science: The compound may be explored for use in developing novel materials with specific functionalities.

The versatility of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride makes it a valuable subject for ongoing research and development efforts .

Studies on the interactions of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride with biological targets are crucial for understanding its mechanism of action. These studies often involve assessing binding affinities with enzymes or receptors and evaluating the impact on cellular pathways. Further research is needed to elucidate the specific interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride:

Compound NameStructureKey Differences
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acidContains a hydroxyl group instead of an amino groupLess versatile in biological applications
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazineLacks both amino and carboxylic acid functionalitiesReduced reactivity compared to the target compound
6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acidHas dimethyl substitutionsAlters steric hindrance and potential interactions
N-(4-sulfamoylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamideIncorporates a sulfamoylphenyl groupUnique reactivity profile due to additional functional group

Uniqueness

What distinguishes 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride is its combination of amino and carboxylic acid groups within the pyrazolo[3,2-b][1,3]oxazine framework. This structural configuration enhances its reactivity and potential biological activity compared to similar compounds. The ability to engage in diverse

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

219.0410689 g/mol

Monoisotopic Mass

219.0410689 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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